![molecular formula C15H21BrFNO3 B2888591 tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1701938-87-5](/img/structure/B2888591.png)

tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

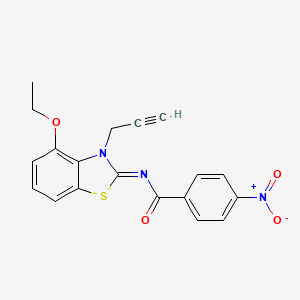

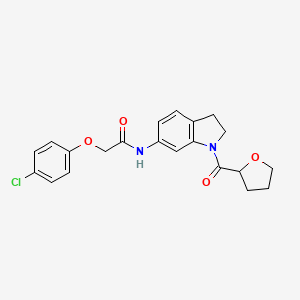

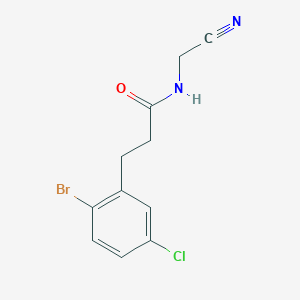

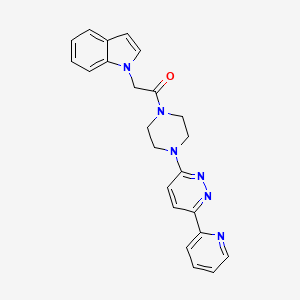

The compound “tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate” is likely to be an organic compound that contains a carbamate group. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (-NHCOO-) attached to a tert-butyl group and a 2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl group .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to yield the corresponding amine and a carbonic acid derivative. They can also react with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carbamate group might increase the compound’s polarity and influence its solubility in different solvents .科学的研究の応用

Synthesis and Intermediate Applications

Tert-butyl carbamates, similar to tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate, are significant in the synthesis of various biologically active compounds. An example is the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which is an important intermediate in the production of omisertinib (AZD9291), a compound used in targeted cancer therapy. This synthesis involves processes such as acylation, nucleophilic substitution, and reduction, demonstrating the compound's role in complex chemical syntheses (Zhao, Guo, Lan, & Xu, 2017).

Enzymatic Metabolism Studies

Studies on the metabolism of similar compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, in various species, including insects and mice, reveal insights into enzymatic metabolism processes. These studies show how different species metabolize carbamates, shedding light on biological detoxification mechanisms and potential species-specific reactions (Douch & Smith, 1971).

Antioxidant Applications

The preparation of new antioxidants containing hindered phenol groups with higher molecular weight, such as various tert-butyl carbamates, illustrates their potential in enhancing the thermal stability and effectiveness of polymers like polypropylene against thermal oxidation. This application is significant in materials science for improving the longevity and resistance of polymers (Pan, Liu, & Lau, 1998).

Detoxification Metabolism

Research on fenpyroximate, a potent acaricide that includes tert-butyl carbamate structures, has shown that ester hydrolysis is a key step in detoxification. This study highlights the role of tert-butyl carbamates in the selective toxicity and detoxification processes in various organisms, including mammals (Motoba et al., 2000).

Pharmaceutical and Chemical Synthesis

Tert-butyl carbamates are also pivotal in the synthesis of pharmaceuticals and chemicals. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in organic synthesis, demonstrating their versatility as building blocks in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Environmental Applications

In environmental science, compounds like tert-butyl carbamates have been studied in the context of MTBE (methyl tert-butyl ether) oxidation. This research provides insights into the degradation of pollutants and the formation of disinfection byproducts in water treatment processes, highlighting their environmental significance (Acero et al., 2001).

作用機序

特性

IUPAC Name |

tert-butyl N-[2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-10(9-19)6-11-7-12(16)4-5-13(11)17/h4-5,7,10,19H,6,8-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRGNDLNLGYHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)

![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)